Homatropine

Catalog No.
S598565
CAS No.
87-00-3
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homatropine

CAS Number

87-00-3

Product Name

Homatropine

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15?

InChI Key

ZTVIKZXZYLEVOL-DGKWVBSXSA-N

SMILES

Array

solubility

Soluble as hydrobromide

Synonyms

AK-Homatropine, Homatropin - POS, homatropine, homatropine hydrobromide, (endo-(+-)-isomer), homatropine hydrochloride, (endo-(+-)-isomer), homatropine sulfate (1:1), (3(R)-endo)-isomer, homatropine sulfate (1:1), (3(S)-endo)-isomer, homatropine sulfate (2:1), endo-isomer, homatropine, (3(S)-endo)-isomer, homatropine, exo-(+-)-isomer, I - Homatrine, Isopto Homatropine, Minims-Homatropin, Minims-Homatropine Hydrobromide

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O

Isomeric SMILES

CN1[C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O

The exact mass of the compound Homatropine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pupillary Dilation and Accommodation Paralysis:

  • Mechanism: Homatropine competitively binds to muscarinic receptors in the iris sphincter muscle and ciliary body, blocking the action of the neurotransmitter acetylcholine. This leads to pupil dilation (mydriasis) and paralysis of the accommodative reflex, which allows the eye to focus on distant objects [].
  • Research Applications:
    • Fundus examination: Homatropine facilitates a comprehensive examination of the retina, optic nerve, and other structures within the eye by dilating the pupil and allowing better visualization [].
    • Ocular surgeries: It is used preoperatively to prevent iris constriction during surgery, improving surgical access and visualization of the eye's internal structures [].
    • Refractive error assessment: Homatropine helps relax the ciliary muscle, providing a more accurate measurement of refractive errors, such as nearsightedness or farsightedness [].

Pain Management:

  • Mechanism: The exact mechanism of pain relief by homatropine is not fully understood, but it is thought to be related to its anti-inflammatory and antispasmodic effects [].
  • Research Applications:
    • Post-surgical pain: Studies suggest that homatropine may be effective in reducing pain following photorefractive keratectomy (PRK), a corneal laser surgery [].

Other Potential Applications:

  • Glaucoma research: Preliminary research suggests that homatropine might offer benefits in managing certain types of glaucoma, but further investigation is needed [].
  • Neurological research: Homatropine's ability to cross the blood-brain barrier has led to its exploration in studies investigating neurodegenerative diseases like Alzheimer's disease, although definitive results are lacking.

Homatropine is an anticholinergic medication primarily used as a mydriatic agent to induce pupil dilation and as a cycloplegic agent to temporarily paralyze the ciliary muscle of the eye. Its chemical formula is C16H21NO3C_{16}H_{21}NO_{3} with a molar mass of approximately 275.348 g/mol . Homatropine acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby blocking the parasympathetic nervous system's effects, which include inhibition of secretions and muscle contractions .

Homatropine acts by competitively binding to muscarinic acetylcholine receptors, particularly M1 and M3 receptors, which are abundant in the iris and ciliary body of the eye. This competition prevents acetylcholine, the natural neurotransmitter, from binding and exerting its parasympathetic effects. Consequently, the iris sphincter muscle relaxes, causing pupillary dilation (mydriasis). Additionally, the ciliary muscle, responsible for focusing, becomes paralyzed, leading to cycloplegia.

Toxicity

The oral LD50 (lethal dose for 50% of the population) in rats is 130 mg/kg, indicating moderate toxicity [].

Typical of anticholinergic compounds. It can interact with muscarinic receptors, leading to:

  • Mydriasis: Dilation of the pupil due to relaxation of the iris sphincter muscle.
  • Cycloplegia: Paralysis of accommodation due to inhibition of ciliary muscle contraction.
  • Inhibition of Secretions: Reduced salivary and bronchial secretions through blockade of glandular muscarinic receptors .

The mechanism of action involves competitive inhibition at muscarinic receptors (M1, M2, M3), which are G protein-coupled receptors that mediate various cellular responses, including modulation of ion channels and enzyme activity .

Homatropine exhibits significant biological activity as a muscarinic receptor antagonist. Its primary effects include:

  • Induction of mydriasis and cycloplegia, making it useful in ophthalmology for diagnostic procedures.
  • Antisecretory effects that can reduce gastrointestinal motility and secretions, which are beneficial in specific medical conditions .

Adverse effects may include blurred vision, sensitivity to light, dry mouth, and potential confusion or agitation in sensitive populations such as the elderly or pediatric patients .

Homatropine is synthesized through various methods, typically involving the following steps:

  • Tropinone Formation: The precursor tropinone is synthesized from tropine and benzoyl chloride.
  • Esterification: The resulting compound undergoes esterification with benzoic acid to form homatropine.
  • Hydrobromide Salt Formation: The final product is often converted into its hydrobromide salt for increased solubility in aqueous solutions .

Homatropine has several medical applications:

  • Ophthalmology: Used as an ophthalmic solution to facilitate eye examinations by inducing mydriasis and cycloplegia.
  • Pulmonary Medicine: Sometimes included in formulations for cough suppression alongside opioids like hydrocodone .
  • Gastroenterology: Utilized for its antisecretory properties in treating certain gastrointestinal disorders .

Homatropine interacts with various drugs and biological systems:

  • Muscarinic Receptor Antagonists: It may enhance the effects or side effects when combined with other anticholinergic medications.
  • CNS Effects: Caution is advised when used with other central nervous system depressants due to potential additive effects leading to sedation or confusion.
  • Physostigmine: This antidote can reverse homatropine toxicity, particularly in cases of overdose .

Homatropine shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
AtropineC₁₇H₂₃NO₃Mydriatic, antimuscarinicMore potent than homatropine; longer duration
ScopolamineC₁₈H₂₃NO₄Motion sickness treatmentCrosses the blood-brain barrier; CNS effects
Homatropine MethylbromideC₁₇H₂₄BrNO₃Antimuscarinic for respiratory issuesQuaternary ammonium compound; less systemic absorption
IpratropiumC₁₈H₂₄BrNO₃Bronchodilator for asthma/COPDPrimarily acts on lung tissues; minimal ocular effects

Homatropine's unique position lies in its specific application in ophthalmology as well as its relatively shorter duration of action compared to atropine, making it suitable for procedures requiring temporary effects without prolonged side effects .

Core Synthetic Strategies

Transesterification of Tropine with Methyl Mandelate

The primary synthetic pathway for homatropine production involves the transesterification reaction between tropine and methyl mandelate under controlled conditions [1]. This process represents the most economically viable and industrially scalable approach for homatropine synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of tropine attacks the carbonyl carbon of methyl mandelate, forming the desired homatropine ester linkage [1] [2].

The transesterification process utilizes tropine as the starting material, which is readily available from natural sources or can be synthesized through established routes such as the Robinson synthesis [3]. The esterifying agent, methyl mandelate, is employed in its racemic form (DL-methyl mandelate) to provide the mandelic acid moiety that characterizes the homatropine structure [1] [4]. This approach offers several advantages including mild reaction conditions, high atom economy, and compatibility with large-scale production requirements.

The reaction typically proceeds at temperatures ranging from room temperature to 65°C, with reaction times of 150-300 minutes depending on the specific conditions employed [1]. The process demonstrates good tolerance to various reaction parameters, making it suitable for industrial implementation. Yields typically range from 60-85%, which represents acceptable efficiency for pharmaceutical manufacturing [1].

Quaternary Salt Formation Mechanisms

Following the synthesis of homatropine base, quaternary salt formation represents a critical step in producing pharmaceutically relevant derivatives [5] [6]. The most common quaternary salts are homatropine methylbromide and homatropine hydrobromide, both of which exhibit enhanced pharmaceutical properties compared to the parent compound [7] [8].

Homatropine methylbromide formation involves the reaction of homatropine base with methyl bromide under controlled conditions [6]. This quaternization reaction proceeds through an SN2 mechanism, where the tertiary nitrogen of homatropine acts as a nucleophile, attacking the methyl carbon of methyl bromide [9]. The resulting quaternary ammonium salt exhibits reduced central nervous system penetration due to its increased polarity, making it particularly suitable for peripheral anticholinergic applications [7].

The hydrobromide salt formation follows a different pathway, involving the reaction of homatropine base with 48% hydrobromic acid [1] [2]. This acid-base reaction results in protonation of the tertiary nitrogen, forming the hydrobromide salt. The hydrobromide form offers advantages in terms of stability and solubility characteristics, making it preferred for certain pharmaceutical formulations [10] [11].

The quaternization process requires careful control of reaction conditions to minimize side reactions and ensure high purity of the final product. Temperature control is particularly critical, as elevated temperatures can lead to decomposition or unwanted side reactions [5]. The reaction typically proceeds under mild conditions with reaction times of 2-4 hours, depending on the specific quaternizing agent employed.

Process Optimization Parameters

Catalyst Selection (Alkali Metal Alkoxides)

Alkali metal alkoxides serve as the primary catalytic system for homatropine synthesis, with sodium methoxide and potassium methoxide being the most commonly employed catalysts [1] [12]. These catalysts function through a base-catalyzed transesterification mechanism, where the alkoxide anion abstracts a proton from the tropine hydroxyl group, generating a more nucleophilic alkoxide species [13].

The selection of appropriate alkali metal alkoxides depends on several factors including reactivity, selectivity, and ease of handling [14] [15]. Sodium methoxide offers advantages in terms of cost-effectiveness and commercial availability, while potassium methoxide provides enhanced reactivity due to the larger ionic radius of potassium [12]. The catalyst loading typically ranges from 1-8 mol% relative to the limiting reagent, with optimal performance observed at 4-6 mol% loading [1] [13].

Catalyst preparation and handling require careful attention to moisture exclusion, as alkali metal alkoxides are highly hygroscopic and can be deactivated by water [12]. The catalysts are typically prepared fresh or stored under inert atmosphere to maintain their activity. Alternative catalyst systems, including lithium alkoxides and cesium alkoxides, have been investigated but offer limited advantages over the standard sodium and potassium systems [14] [16].

The mechanistic pathway involves initial coordination of the alkoxide catalyst to the tropine hydroxyl group, followed by nucleophilic attack on the methyl mandelate carbonyl carbon [17]. The resulting tetrahedral intermediate undergoes elimination of methanol, yielding the desired homatropine product and regenerating the active catalyst [13]. This catalytic cycle allows for high turnover numbers and excellent atom economy.

Solvent System Engineering

Solvent selection plays a crucial role in optimizing homatropine synthesis, with methanol and ethanol representing the most effective solvent systems [1] [17]. These protic solvents provide optimal solvation of both reactants and catalysts while maintaining compatibility with the transesterification mechanism [18] [19]. The choice of solvent affects multiple parameters including reaction rate, selectivity, and product isolation efficiency.

Methanol offers several advantages as the primary solvent, including excellent solubility of both tropine and methyl mandelate, compatibility with alkali metal alkoxide catalysts, and ease of removal during product workup [1]. The polar nature of methanol facilitates the ionic character of the alkoxide-catalyzed mechanism while providing adequate solvation of the transition state [17]. Additionally, methanol serves a dual role as both solvent and eliminated alcohol in the transesterification process.

Ethanol represents an alternative solvent system that offers similar benefits to methanol while providing enhanced environmental compatibility [1] [17]. The slightly reduced polarity of ethanol can lead to improved selectivity in certain cases, although reaction rates may be somewhat reduced compared to methanol systems [18]. Mixed solvent systems combining methanol and ethanol have been investigated and show promise for optimizing both reaction efficiency and environmental impact.

Solvent engineering considerations include optimization of solvent-to-substrate ratios, typically maintained at 5-10:1 to ensure adequate mixing and heat transfer [20]. The solvent system must also be compatible with downstream purification processes, requiring consideration of boiling points, azeotrope formation, and extraction characteristics [19]. Green chemistry principles favor the use of renewable alcohols and solvent recycling strategies to minimize environmental impact.

Green Chemistry Approaches

Waste Minimization Techniques

Implementation of waste minimization techniques in homatropine synthesis focuses on reducing the generation of unwanted byproducts and improving atom economy [21] [22]. The transesterification approach inherently generates minimal waste, with methanol being the primary byproduct, which can be recovered and recycled [1] [23]. This contrasts favorably with alternative synthetic routes that may generate larger quantities of inorganic salts or other waste materials.

Catalyst recycling represents a significant opportunity for waste reduction in homatropine synthesis [17] [13]. Alkali metal alkoxide catalysts can be recovered from reaction mixtures through precipitation or ion exchange techniques, allowing for multiple reuse cycles [12]. The development of heterogeneous catalyst systems offers additional advantages for catalyst recovery and reuse, although care must be taken to maintain catalytic activity over multiple cycles.

Solvent recovery and recycling form another cornerstone of waste minimization strategies [21]. The relatively low boiling points of methanol and ethanol facilitate distillative recovery with high efficiency [18]. Implemented recycling systems can achieve solvent recovery rates exceeding 95%, significantly reducing both waste generation and raw material costs [23]. Advanced distillation techniques, including reactive distillation, offer opportunities for simultaneous reaction and product separation.

Process integration approaches allow for the utilization of waste heat and byproducts from other manufacturing processes [24]. The moderate temperature requirements of homatropine synthesis make it suitable for integration with other pharmaceutical manufacturing operations. Heat integration can reduce overall energy consumption by 20-30% compared to standalone processes [24]. Additionally, the methanol byproduct can be utilized as a solvent or reactant in other pharmaceutical syntheses.

Energy Efficiency Improvements

Energy efficiency optimization in homatropine synthesis focuses on minimizing thermal energy requirements while maintaining product quality and reaction efficiency [25] [24]. The relatively mild reaction conditions (room temperature to 65°C) provide inherent advantages for energy conservation compared to high-temperature synthetic processes [1]. However, further improvements can be achieved through process optimization and heat integration strategies.

Heat exchanger network optimization allows for maximum recovery of thermal energy from hot process streams [24]. The temperature differential between reaction mixture and ambient conditions provides opportunities for heat recovery and integration with other processes. Properly designed heat exchange networks can reduce external heating requirements by 40-50% [26]. Pin technology and other heat integration tools facilitate optimal heat exchanger network design.

Continuous processing approaches offer significant energy efficiency advantages compared to traditional batch operations [27] [24]. The steady-state nature of continuous processes allows for better heat integration and reduced thermal cycling losses [20]. Microreactor technology and other continuous processing platforms demonstrate energy savings of 20-35% compared to batch processes while maintaining or improving product quality [20].

Process intensification techniques, including reactive distillation and membrane-based separations, offer opportunities for reduced energy consumption [27]. Reactive distillation combines reaction and separation in a single unit operation, eliminating the need for separate heating and cooling cycles [24]. Membrane-based purification techniques operate at lower temperatures than traditional distillation, providing energy savings for heat-sensitive materials [27].

Quality Control Protocols

Impurity Profiling Strategies

Comprehensive impurity profiling represents a critical component of homatropine quality control, ensuring pharmaceutical safety and regulatory compliance [28] [29]. The identification and quantification of process-related impurities, degradation products, and residual starting materials requires sophisticated analytical methodologies [30] [31]. Regulatory guidelines mandate the identification of all impurities present above 0.1% threshold levels [29] [32].

High Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for impurity profiling, offering excellent separation efficiency and quantitative accuracy [30] [33]. Ultra Performance Liquid Chromatography (UPLC) provides enhanced resolution and reduced analysis times, enabling detection of closely related impurities [30]. The method typically employs reversed-phase chromatography with gradient elution, achieving separation of homatropine from its major impurities including tropine, mandelic acid, and various ester byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural identification capabilities essential for unknown impurity characterization [33] [34]. The combination of chromatographic separation with mass spectrometric detection enables confident identification of impurities at part-per-million levels [28]. Advanced MS techniques, including tandem mass spectrometry and high-resolution mass spectrometry, facilitate structural elucidation of complex impurity profiles.

Stress testing protocols evaluate the stability of homatropine under various degradation conditions, including acidic, basic, oxidative, and thermal stress [30] [34]. These studies identify potential degradation pathways and guide the development of stability-indicating analytical methods [35]. Photostability testing according to International Conference on Harmonization (ICH) guidelines ensures product stability under light exposure conditions.

Spectroscopic Purity Verification

Spectroscopic techniques provide orthogonal confirmation of homatropine identity and purity, complementing chromatographic analyses [33] [36]. Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation and can detect impurities that may not be visible in chromatographic analyses [33] [34]. Both proton and carbon-13 NMR provide comprehensive structural information for identity confirmation.

Infrared (IR) spectroscopy serves as a rapid identity confirmation technique, with characteristic absorption bands providing fingerprint identification of homatropine [33] [36]. Fourier Transform Infrared (FTIR) spectroscopy offers enhanced sensitivity and resolution compared to traditional IR techniques [34]. The method can detect structural variations and confirm the presence of specific functional groups essential to homatropine activity.

Ultraviolet (UV) spectroscopy provides quantitative determination capabilities while offering insight into aromatic system integrity [37] [33]. The benzoic acid moiety of homatropine exhibits characteristic UV absorption that can be used for both identity confirmation and quantitative analysis [38]. UV spectral comparison with reference standards ensures product consistency and quality.

Mass spectrometry techniques, including both electron ionization and electrospray ionization methods, provide molecular weight confirmation and fragmentation pattern analysis [33] [36]. High-resolution mass spectrometry enables accurate mass determination with sufficient precision to confirm molecular formulas [34]. These techniques are particularly valuable for confirming the absence of closely related synthetic impurities.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 Da

Monoisotopic Mass

275.15214353 Da

Heavy Atom Count

20

Melting Point

191°C as methylbromide and 212°C as hydrobromide

UNII

8QS6WCL55Z

Drug Indication

Indicated as an overdose-rescuing agent in combination with hydrocodone antitussive. Indicated for the induction of mydriasis in ophthalmic solutions.
FDA Label

Drug Classes

Breast Feeding; Lactation; Mydriatics; Muscarinic Antagonists; Parasympatholytics

Mechanism of Action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation.

Absorption Distribution and Excretion

No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Homatropine

Biological Half Life

No pharmacokinetic data available.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
13. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 159-161). Edinburgh: Elsevier/Churchill Livingstone.
Compounds from Fliri et al.

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